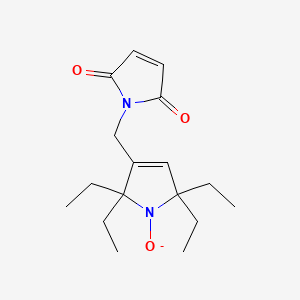

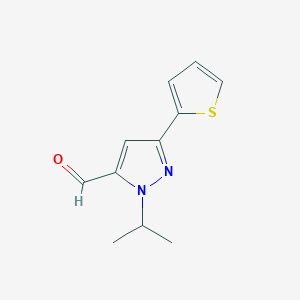

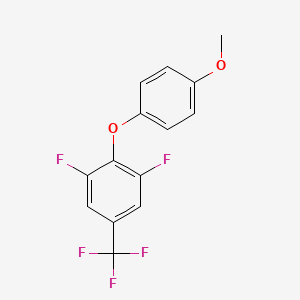

1-((2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrol-3-yl)methyl)-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthetic route typically includes the following steps :

Staudinger Reaction: This reaction is used to yield benzylic amine, which is then converted into M-TETPO in a two-step procedure.

Functionalization: The compound is functionalized with either a maleimide or an azide group, allowing for specific labeling of cysteines or noncanonical amino acids.

化学反応の分析

M-TETPO undergoes several types of chemical reactions, including:

Reduction: The stability of M-TETPO against reduction is tested using sodium ascorbate.

Substitution: M-TETPO can be attached to proteins via stable linkage, making it suitable for site-directed spin labeling (SDSL) in EPR spectroscopy.

科学的研究の応用

M-TETPO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Protein Structural Dynamics: M-TETPO is used in EPR spectroscopy to study the structural dynamics of proteins within living cells.

Protein-Protein Interactions: The compound helps in probing protein-protein interactions by providing detailed information about the conformational changes in proteins.

作用機序

M-TETPO exerts its effects through site-directed spin labeling combined with EPR spectroscopy. The compound’s nitroxide group interacts with paramagnetic species, enabling the study of protein dynamics and interactions directly inside cells . The maleimide functionality allows for specific attachment to cysteines, providing stable linkage for EPR analysis .

類似化合物との比較

M-TETPO is compared with other nitroxide-based spin labels such as M-TEIO, Az-TEIO, and M-Proxyl . The key differences include:

Resistance to Reduction: M-TETPO shows higher resistance to reduction compared to other spin labels, making it more suitable for in-cell studies.

Functional Groups: M-TETPO has distinct functional groups that allow for specific labeling of cysteines, providing unique advantages in protein labeling.

Similar compounds include:

- M-TEIO

- Az-TEIO

- M-Proxyl

M-TETPO stands out due to its enhanced stability and bioresistance, making it a valuable tool in the study of protein dynamics and interactions within cellular environments.

特性

分子式 |

C17H25N2O3- |

|---|---|

分子量 |

305.4 g/mol |

IUPAC名 |

1-[(2,2,5,5-tetraethyl-1-oxidopyrrol-3-yl)methyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C17H25N2O3/c1-5-16(6-2)11-13(17(7-3,8-4)19(16)22)12-18-14(20)9-10-15(18)21/h9-11H,5-8,12H2,1-4H3/q-1 |

InChIキー |

UQOWSODFYBHSCC-UHFFFAOYSA-N |

正規SMILES |

CCC1(C=C(C(N1[O-])(CC)CC)CN2C(=O)C=CC2=O)CC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

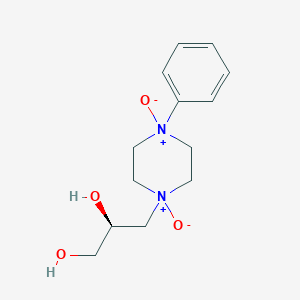

![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)

![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)

![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)

![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)

![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)